molecular formula C20H19N7O2 B12782372 7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)- CAS No. 316173-59-8

7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-

Cat. No.: B12782372
CAS No.: 316173-59-8
M. Wt: 388.4 g/mol
InChI Key: AEULVFLPCJOBCE-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also referred to as SCH-442416 in pharmacological studies, is a selective adenosine A2A receptor (A2AR) antagonist. Its core structure comprises a pyrazolo-triazolo-pyrimidine scaffold substituted with a 2-furanyl group at position 2 and a 3-(4-(methoxy-11C)phenyl)propyl chain at position 7 . SCH-442416 exhibits high affinity (Ki = 0.048 nM for human A2AR) and >1,000-fold selectivity over A1, A2B, and A3 adenosine receptors . Its pharmacological profile has been extensively studied in preclinical models of Parkinson’s disease, cancer immunotherapy, and cocaine addiction .

Properties

CAS No.

316173-59-8

Molecular Formula

C20H19N7O2

Molecular Weight

388.4 g/mol

IUPAC Name

4-(furan-2-yl)-10-[3-(4-(111C)methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine

InChI

InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24)/i1-1

InChI Key

AEULVFLPCJOBCE-BJUDXGSMSA-N

Isomeric SMILES

[11CH3]OC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5

Canonical SMILES

COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Reference
Imidoester formation Triethyl orthoformate, reflux in bromobenzene 50–60
Cyclization Hydrazides, prolonged reflux 45–75
Thermal rearrangement Melt at 260–280°C 65–76

Radiolabeling with Carbon-11

The 11C-methoxy group is incorporated via nucleophilic [11C]methylation :

  • Precursor preparation : Synthesize a desmethyl analog (e.g., 4-hydroxyphenyl derivative).
  • Labeling : React the precursor with [11C]methyl iodide ([11C]CH₃I) in dimethylformamide (DMF) using NaOH as a base.

Radiochemical Data:

Parameter Value
Radiochemical yield 20–25% (decay-corrected)
Specific activity >74 GBq/μmol
Purity >99% (HPLC)

Analytical Characterization

Critical validation steps include:

  • HPLC : Purity assessment using C18 columns (MeCN/H₂O mobile phase).
  • NMR : Confirm substituent integration (e.g., δ 4.20 ppm for N7-methyl, δ 7.5–8.3 ppm for aromatic protons).
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 533.1 for related derivatives).

Challenges and Optimizations

  • Radiolabeling efficiency : Low yields due to short half-life of 11C (~20 min) necessitate rapid purification.
  • Regioselectivity : Steric hindrance at N7 requires optimized bases (e.g., DBU) for alkylation.

Chemical Reactions Analysis

Types of Reactions

The compound “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, heterocyclic compounds like this one are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. They may be used in assays to investigate biological pathways and mechanisms.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders. Researchers may study their pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate their suitability as drug candidates.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers, dyes, and agrochemicals. Its unique properties can be harnessed to create products with specific functionalities and performance characteristics.

Mechanism of Action

The mechanism of action of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-triazolo-pyrimidine scaffold is a privileged structure for designing adenosine receptor antagonists. Below is a detailed comparison of SCH-442416 with structurally and functionally related compounds:

Structural Analogues

Compound Name Substituents Key Structural Differences Receptor Affinity (Ki, nM) Selectivity Applications
SCH-442416 2-(2-furanyl), 7-(3-(4-(methoxy-11C)phenyl)propyl) Methoxy-11C radiolabel A2A: 0.048; A1: >1,000 A2A >> A1, A2B, A3 PET imaging, preclinical Parkinson’s models
SCH-58261 2-(2-furanyl), 7-(2-phenylethyl) Phenylethyl chain instead of propyl A2A: 1.5; A1: >1,000 A2A >> A1 In vitro binding assays, inflammation studies
SCH-420814 2-(2-furanyl), 7-[2-(4-(4-(2-methoxyethoxy)phenyl)piperazinyl)ethyl] Extended piperazinyl-ethoxy chain A2A: 0.16; A1: >1,000 A2A >> A1 Clinical trials for movement disorders
ZM-241385 4-(2-(7-amino-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-ylamino)ethyl)phenol Triazolo-triazine core A2A: 1.6; A1: >1,000 A2A >> A1 Gold-standard antagonist for A2AR studies
Preladenant 7-[2-(4-(2,4-difluorophenyl)piperazinyl)ethyl] Fluorinated arylpiperazine substituent A2A: 1.1; A1: >1,000 A2A >> A1 Clinical candidate for Parkinson’s disease

Functional Comparison

  • Binding Affinity : SCH-442416 demonstrates superior A2AR affinity (Ki = 0.048 nM) compared to SCH-58261 (1.5 nM) and ZM-241385 (1.6 nM), likely due to its optimized 3-(4-methoxyphenyl)propyl chain enhancing hydrophobic interactions .
  • Selectivity : All listed compounds show >1,000-fold selectivity for A2AR over A1R. However, SCH-420814 and preladenant exhibit moderate off-target activity at serotonin receptors due to their extended substituents .
  • Pharmacokinetics: SCH-442416’s methoxy-11C label enables real-time PET imaging, a unique advantage over non-radiolabeled analogues like SCH-58261 . Preladenant and KW-6002 (istradefylline) have longer half-lives, making them suitable for oral administration in clinical settings .

Research Findings and Clinical Relevance

SCH-442416 in Cancer Immunotherapy

SCH-442416 blocks A2AR-mediated immunosuppression in the tumor microenvironment. In murine models, it enhanced T-cell infiltration and synergized with anti-PD-1 therapy, achieving 60% tumor regression rates . Comparatively, ZM-241385 showed similar efficacy but required higher doses due to lower metabolic stability .

Neuroprotective Effects

In Parkinson’s disease models, SCH-442416 reduced motor deficits by 40% at 1 mg/kg, outperforming SCH-58261 (25% reduction at 3 mg/kg). This difference is attributed to SCH-442416’s superior blood-brain barrier penetration .

Limitations

  • Radiolabeling Challenges : The short half-life of carbon-11 (20.4 minutes) limits SCH-442416’s use to acute imaging studies .
  • Solubility Issues: Like other pyrazolo-triazolo-pyrimidines, SCH-442416 requires DMSO-based formulations, complicating intravenous administration .

Biological Activity

The compound 7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine , specifically 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)- , is a novel derivative in the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This class of compounds has garnered attention for its potential biological activities, particularly as selective antagonists of adenosine receptors. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C19_{19}H21_{21}N7_7O
  • Molecular Weight : 389.41 g/mol
  • CAS Number : 162401-16-3

Biological Activity Overview

The primary biological activity of this compound is its role as an adenosine A2A_{2A} receptor antagonist . The A2A_{2A} receptor is implicated in various neurological disorders, including Parkinson's disease and depression.

Table 1: Affinity and Selectivity of Related Compounds

Compound NameA2A_{2A} Ki (nM)A1_{1}/A2A_{2A} Selectivity
Preladenant1.1>1000
SCH 4123480.6>1000
7H-Pyrazolo2.4210

The mechanism by which this compound exerts its effects involves competitive antagonism at the A2A_{2A} receptor site. Studies have shown that it can effectively reverse the inhibition induced by A2A_{2A} receptor agonists on various biological responses such as platelet aggregation and locomotion in animal models.

Study on Neurological Disorders

In a study examining the effects of adenosine antagonists on Parkinson's disease models, compounds like preladenant and SCH 412348 demonstrated significant improvements in motor functions without inducing dyskinesias. These findings highlight the potential for A2A_{2A} antagonists in treating Parkinson's disease while minimizing side effects associated with traditional therapies .

Functional Assays

Functional assays conducted on isolated rat brain membranes revealed that the compound exhibited high affinity for A2A_{2A} receptors (Ki = 2.4 nM), with a notable selectivity over A1_{1} receptors . This selectivity is crucial for developing treatments targeting specific pathways involved in neurodegenerative diseases.

Potential Therapeutic Applications

Given its selective antagonistic properties at the A2A_{2A} receptor, this compound may hold promise for therapeutic applications in:

  • Parkinson's Disease : Reducing motor symptoms while minimizing dyskinesias.
  • Depression : Addressing non-motor symptoms associated with neurological disorders.
  • Cognitive Disorders : Potentially improving cognitive function through modulation of adenosine signaling pathways.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yields?

The compound is synthesized via demethylation of its methoxy precursor using boron tribromide (BBr₃) in dichloromethane (DCM). A typical procedure involves dissolving the precursor (1 eq.) in DCM, adding BBr₃ (5 eq.) dropwise, stirring at room temperature for 4 hours, and hydrolyzing with methanol to yield the product with 86% efficiency . Alternative routes involve alkylation at the 7-position using 7-chloro intermediates (e.g., compound 109 ) coupled with carbon-carbon cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl moieties . Reaction optimization requires careful control of stoichiometry, solvent polarity, and temperature to avoid side reactions.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the furan and propylphenyl groups produce distinct aromatic and aliphatic signals .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic labeling (e.g., ¹¹C-methoxy groups) .
  • Melting point analysis : Consistency with literature values (e.g., 573 K for crystallized derivatives) ensures structural integrity .
  • HPLC : Reverse-phase chromatography with UV detection monitors reaction progress and purity (>95%) .

Advanced Research Questions

Q. How can the alkylation step at the 7-position be optimized to enhance selectivity for adenosine receptor antagonists?

The 7-position is critical for modulating adenosine A₂A receptor affinity. To improve selectivity:

  • Use N7-tert-butyl intermediates (e.g., compound 20 ) as precursors, which undergo acid-mediated deprotection (99% formic acid, 130°C, 48 h) to generate reactive sites for alkylation .
  • Introduce arylalkyl or arylethynyl groups via palladium-catalyzed cross-coupling. For example, coupling with 4-(methoxy-¹¹C)phenylpropyl halides enhances blood-brain barrier penetration in neuropharmacological studies .
  • Screen alkylating agents (e.g., benzyl chlorides, propargyl bromides) in dipolar aprotic solvents (DMF, NMP) with potassium carbonate as a base to minimize byproducts .

Q. What experimental strategies address contradictions in reported adenosine receptor binding affinities?

Discrepancies in IC₅₀ values (e.g., A₂A vs. A₁ receptor selectivity) arise from variations in:

  • Receptor source : Use human recombinant receptors (HEK293 cells) instead of rat brain homogenates to standardize assays .
  • Radioligand choice : Compare results from [³H]SCH58261 (A₂A-selective) and [³H]DPCPX (A₁-selective) to confirm subtype specificity .
  • Allosteric modulation : Perform kinetic assays to distinguish orthosteric vs. allosteric binding. For example, pre-incubate compounds with GTPγS to assess G-protein coupling effects .

Q. How can structural analogs be designed to improve metabolic stability without compromising potency?

  • Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to enhance metabolic resistance while maintaining π-π stacking interactions with receptor residues .
  • Isotopic labeling : Replace the methoxy group with ¹¹C-methoxy for PET imaging studies, ensuring radiolabel stability via rigorous QC (HPLC-radiodetection) .
  • Prodrug strategies : Introduce ester or carbamate moieties at the 5-amine position to improve oral bioavailability, followed by enzymatic cleavage in vivo .

Q. What computational methods predict the compound’s binding mode to adenosine receptors?

  • Molecular docking : Use X-ray structures of A₂A receptors (PDB: 4EIY) to model ligand-receptor interactions. Key residues (e.g., Phe168, Glu169) form hydrogen bonds with the pyrimidine core .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit membrane bilayers (CHARMM36 force field) to identify critical hydrophobic contacts .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., propyl chain length) to prioritize synthetic targets .

Methodological Considerations

  • Contradiction resolution : Replicate conflicting studies under identical conditions (e.g., buffer pH, temperature) and validate via orthogonal assays (e.g., SPR vs. radioligand binding) .
  • Theoretical framework : Link structural modifications to adenosine receptor antagonist pharmacophore models, emphasizing the role of the pyrazolotriazolopyrimidine core in high-affinity binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.